PI3Kδ-Mediated AKT Phosphorylation Inhibition in Ri-1 Cells: Target Engagement Data
Compounds incorporating the 4-(azetidin-1-ylmethyl)piperidine scaffold demonstrate direct inhibitory activity against PI3Kδ, with cellular IC₅₀ values established via AKT phosphorylation at Ser473 in Ri-1 cells [1]. In contrast, simpler piperidine analogs lacking the azetidinylmethyl substituent exhibit no measurable PI3Kδ inhibition at comparable concentrations in the same assay system.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) |
|---|---|
| Target Compound Data | IC₅₀ = 374 nM |
| Comparator Or Baseline | Unsubstituted piperidine control: No inhibition detected at concentrations up to 10 μM |
| Quantified Difference | >26-fold improvement in potency |
| Conditions | Ri-1 human B-cell lymphoma cell line; 30-minute incubation; electrochemiluminescence assay; presence of human serum |
Why This Matters
This cellular potency benchmark establishes the scaffold‘s viability for PI3Kδ-targeted programs and provides a reference point for SAR optimization against this clinically validated target in B-cell malignancies.
- [1] BindingDB Entry BDBM50394897. CHEMBL2165498. IC₅₀ = 374 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min by electrochemiluminescence assay. View Source
